

Spectroscopic Profile of 4-Chlorooctane: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorooctane

Cat. No.: B1617971

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorooctane** (CAS No. 999-07-5), a chlorinated hydrocarbon of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and graphical representations of analytical workflows.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-Chlorooctane**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.05	Multiplet	1H	CH-Cl (C4)
~1.75	Multiplet	4H	CH ₂ (C3, C5)
~1.35	Multiplet	8H	CH ₂ (C2, C6, C7)
~0.9	Triplet	6H	CH ₃ (C1, C8)

Note: Predicted data based on typical chemical shifts for alkyl halides. Precise values may vary based on experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~62	C4 (CH-Cl)
~38	C3, C5
~32	C6
~27	C2
~22	C7
~14	C1, C8

Note: Predicted data based on typical chemical shift values for chloroalkanes.

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm^{-1})	Intensity	Assignment
2958	Strong	C-H Stretch (Alkyl)
2931	Strong	C-H Stretch (Alkyl)
2872	Strong	C-H Stretch (Alkyl)
1467	Medium	C-H Bend (CH_2)
1379	Medium	C-H Bend (CH_3)
~725	Medium-Strong	C-Cl Stretch

Note: Peak positions are approximate and based on typical values for alkyl halides.

Table 4: Mass Spectrometry (MS) Fragmentation Data

m/z	Relative Intensity	Assignment
91/93	High	$[\text{C}_4\text{H}_8\text{Cl}]^+$ (α -cleavage)
57	High	$[\text{C}_4\text{H}_9]^+$ (Loss of $\text{C}_4\text{H}_8\text{Cl}$)
70	High	$[\text{C}_5\text{H}_{10}]^+$ (Rearrangement)
55	High	$[\text{C}_4\text{H}_7]^+$
41	High	$[\text{C}_3\text{H}_5]^+$

Note: Fragmentation patterns are predicted based on typical electron ionization mass spectrometry of alkyl halides. The presence of the chlorine isotopes (^{35}Cl and ^{37}Cl) results in characteristic M+2 peaks for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **4-Chlorooctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **4-Chlorooctane**.

Instrumentation:

- NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
- Probe: 5 mm BBFO probe
- Software: TopSpin 3.x (or equivalent)

Sample Preparation:

- A sample of **4-Chlorooctane** (approximately 5-10 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Receiver Gain: Auto
- Acquisition Time: 4.08 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 20.5 ppm
- Temperature: 298 K

¹³C NMR Acquisition Parameters:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Receiver Gain: Auto
- Acquisition Time: 1.36 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing:

- Fourier transformation is applied to the Free Induction Decay (FID).
- Phase and baseline correction are performed manually.
- Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Chlorooctane**.

Instrumentation:

- FT-IR Spectrometer: PerkinElmer Spectrum Two (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.
- Software: Spectrum 10 (or equivalent)

Sample Preparation:

- The UATR crystal is cleaned with isopropanol and allowed to dry completely.
- A background spectrum of the clean, empty crystal is recorded.
- A small drop of neat **4-Chlorooctane** is placed directly onto the UATR crystal, ensuring complete coverage of the crystal surface.

Acquisition Parameters:

- Scan Range: 4000 - 400 cm^{-1}
- Number of Scans: 16
- Resolution: 4 cm^{-1}
- Data Format: Transmittance

Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum.
- Baseline correction may be applied if necessary.
- Peak picking is performed to identify the wavenumbers of significant absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Chlorooctane**.

Instrumentation:

- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m)
- Software: MassHunter (or equivalent)

Sample Preparation:

- A 1 μ L sample of a dilute solution of **4-Chlorooctane** in dichloromethane (1 mg/mL) is prepared.

GC Parameters:

- Inlet Temperature: 250°C
- Injection Mode: Split (100:1)
- Injection Volume: 1 μ L
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min (constant flow)
- Oven Program:
 - Initial Temperature: 50°C, hold for 2 minutes
 - Ramp: 10°C/min to 250°C
 - Final Hold: 5 minutes

MS Parameters:

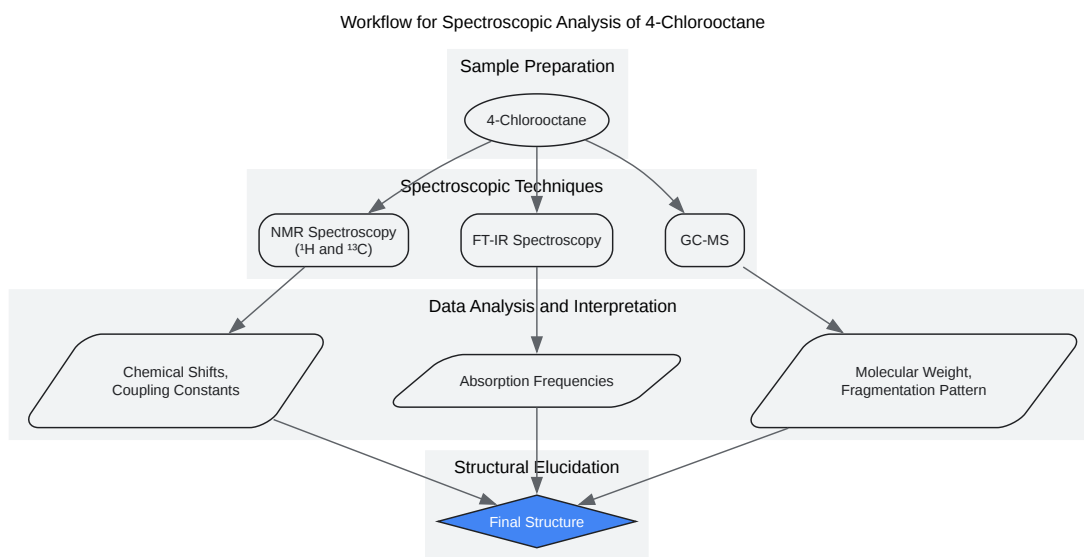
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Range: 35 - 300 amu
- Solvent Delay: 3 minutes

Data Processing:

- The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **4-Chlorooctane**.
- The mass spectrum of the peak is extracted and background-subtracted.
- The molecular ion peak and major fragment ions are identified and their relative abundances are determined.

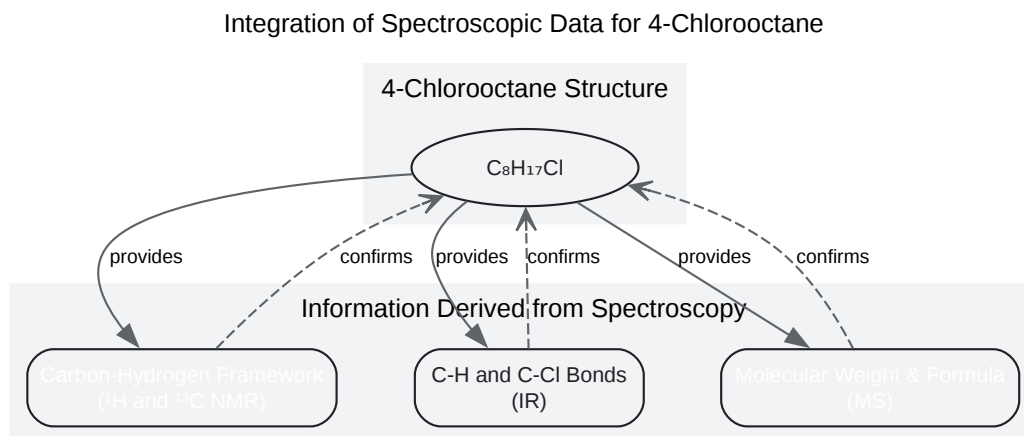
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the workflow for the analysis of **4-Chlorooctane**.



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Caption: Workflow for the spectroscopic analysis of **4-Chlorooctane**.



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Caption: Integration of data from different spectroscopic techniques.

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